(3S)-3-Hydroxyheptanenitrile

Description

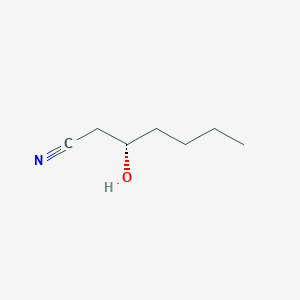

(3S)-3-Hydroxyheptanenitrile (C₇H₁₃NO) is a chiral nitrile derivative characterized by a hydroxyl group at the third carbon of a seven-carbon chain. Its stereospecific configuration (S) at the hydroxyl-bearing carbon influences its reactivity and biological interactions.

Properties

CAS No. |

918659-05-9 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(3S)-3-hydroxyheptanenitrile |

InChI |

InChI=1S/C7H13NO/c1-2-3-4-7(9)5-6-8/h7,9H,2-5H2,1H3/t7-/m0/s1 |

InChI Key |

KXIZOPVUMMRTKB-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC[C@@H](CC#N)O |

Canonical SMILES |

CCCCC(CC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxyheptanenitrile typically involves the asymmetric reduction of a precursor compound. One common method is the reduction of 3-ketoheptanenitrile using a chiral catalyst to ensure the formation of the (3S) enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.

Industrial Production Methods

On an industrial scale, the production of this compound may involve biocatalytic processes using engineered bacteria or enzymes. These methods are advantageous due to their high selectivity and environmentally friendly nature. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 3-ketoheptanenitrile .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Hydroxyheptanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst can be used.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products

Oxidation: 3-Ketoheptanenitrile or 3-formylheptanenitrile.

Reduction: 3-Aminoheptane.

Substitution: 3-Chloroheptanenitrile or 3-Bromoheptanenitrile.

Scientific Research Applications

(3S)-3-Hydroxyheptanenitrile has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: It serves as a substrate in enzymatic studies to understand the specificity and mechanism of various enzymes.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism by which (3S)-3-Hydroxyheptanenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in enzymatic reactions, it may act as a substrate that binds to the active site of an enzyme, leading to a catalytic transformation. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the binding affinity and reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogs: Hydroxy Nitriles and Oxygenated Derivatives

Key structural analogs include hydroxy nitriles with varying chain lengths or oxygen functionalities. For example:

- Oxygen Content: Pestalafuranone F (3) exhibits reduced oxygen content compared to Pestalafuranone B (2), leading to a 41.4 ppm downfield shift in C-11 due to alkylation . For this compound, the absence of ester groups but presence of a nitrile may result in distinct electronic environments, affecting NMR and reactivity.

- Chain Length : Shorter-chain analogs (e.g., 3-hydroxyhexanenitrile) would display higher volatility, while longer chains (e.g., 3-hydroxyoctanenitrile) may enhance hydrophobicity.

2.2. Functional Group Variations: Nitriles vs. Esters

Comparisons with esters like 3,3-Dimethylacrylic Acid Methyl Ester () highlight functional group-driven differences:

| Property | This compound | 3,3-Dimethylacrylic Acid Methyl Ester |

|---|---|---|

| Reactivity | Nitrile hydrolysis to carboxylic acids | Ester saponification to acids/alcohols |

| Polarity | High (OH + C≡N) | Moderate (ester) |

| Toxicity | Likely higher (nitrile toxicity) | Lower (typical ester profile) |

- Electronegativity Effects : The nitrile group (sp-hybridized) has higher electronegativity than esters, influencing chemical shifts. correlates substituent electronegativity with ¹¹⁹Sn NMR shifts, suggesting analogous trends for ¹H/¹³C shifts in nitriles .

2.3. Physicochemical Properties

Hypothetical data based on structural trends:

| Compound | Boiling Point (°C) | Solubility (H₂O) | LogP |

|---|---|---|---|

| This compound | ~200–220 | Moderate | 1.2–1.5 |

| 3-Hydroxyhexanenitrile | ~180–200 | Higher | 0.8–1.0 |

| Pestalafuranone B (2) | >250 (decomposes) | Low | 2.0–2.5 |

- The hydroxyl group enhances water solubility compared to non-polar analogs, while the nitrile increases LogP (lipophilicity) relative to esters.

Research Findings and Methodological Insights

- NMR Characterization: As demonstrated in Pestalafuranones () and antioxidant prodelphinidins (), 1D/2D NMR and mass spectrometry are critical for resolving stereochemistry and functional groups . For this compound, ¹³C-NMR would distinguish nitrile (δ ~120 ppm) from carbonyl carbons (δ ~170 ppm in esters).

Biological Activity

(3S)-3-Hydroxyheptanenitrile is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemistry. Understanding its biological activity is essential for exploring its therapeutic potential and mechanisms of action.

This compound has the following chemical structure:

- Molecular Formula : C7H13NO

- Molecular Weight : 129.19 g/mol

- Functional Groups : Hydroxyl group (-OH) and nitrile group (-C≡N)

These functional groups contribute to its reactivity and interaction with biological macromolecules.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Antimicrobial Activity : Exhibits activity against certain bacterial strains.

- Antioxidant Properties : May scavenge free radicals, contributing to cellular protection.

- Cytotoxic Effects : Demonstrated selective cytotoxicity towards cancer cell lines.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth at varying concentrations, suggesting potential as a natural antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Antioxidant Properties

Antioxidant activity was assessed using the DPPH radical scavenging assay. This compound demonstrated a concentration-dependent ability to reduce DPPH radicals, indicating its potential as an antioxidant.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines. The compound exhibited selective toxicity towards human breast cancer cells (MCF-7) while showing minimal effects on normal human fibroblast cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| Normal Fibroblasts | >100 |

This selectivity suggests that this compound may be a candidate for further development in cancer therapy.

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, leading to programmed cell death in malignant cells.

- Modulation of Reactive Oxygen Species (ROS) : By acting as an antioxidant, it may reduce oxidative stress in cells, contributing to its protective effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of hydroxynitriles similar to this compound. For instance:

- A study published in Natural Products explored the synthesis and biological evaluation of hydroxynitriles, demonstrating their potential in drug development due to their diverse biological activities .

- Another investigation highlighted the use of nitrile-containing compounds in medicinal chemistry, emphasizing their role as intermediates in the synthesis of pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.